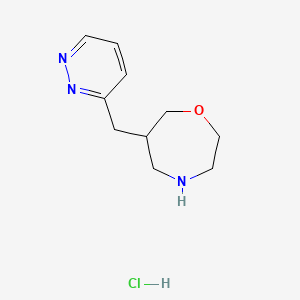![molecular formula C15H21Cl2N3OS B1402445 3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride CAS No. 1361118-61-7](/img/structure/B1402445.png)
3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride
Overview
Description
“3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride” is a chemical compound with the molecular formula C15H21Cl2N3OS and a molecular weight of 362.31774 . Thieno[2,3-b]pyridine derivatives, to which this compound belongs, are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Synthesis Analysis
Thieno[2,3-b]pyridine derivatives can be synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Multicomponent synthesis of functionalized thieno[2,3-b]pyridines can be achieved starting from these compounds through a 3-cyanopyridine-2-thiolate intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C15H21Cl2N3OS .
Chemical Reactions Analysis
The synthesis of thieno[2,3-b]pyridines involves various chemical reactions. For instance, the Vilsmeier–Haack reagent was used to produce 4-chlorothieno[2,3-b]pyridines from N-protected 3-acetyl-2-aminothiophenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C15H21Cl2N3OS and molecular weight 362.31774 .
Scientific Research Applications
Synthesis and Antianaphylactic Activity : Wagner et al. (1993) described the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, which include derivatives like 3-Piperidin-4-yl-thieno[2,3-b]pyridine-2-carboxylic aciddimethylamide dihydrochloride. These compounds have shown antianaphylactic activity, indicating potential applications in treating allergic reactions (Wagner, G., Vieweg, H., Prantz, J., & Leistner, S., 1993).
Cyclization Reactions for Heterocyclic Compounds : Paronikyan et al. (2016) synthesized derivatives of thieno[2,3-b]pyridine, which include the compound of interest, by reacting it with benzoyl isothiocyanate. This method is significant in the synthesis of complex heterocyclic compounds, which have diverse applications in pharmaceutical chemistry (Paronikyan, E., Dashyan, S., Minasyan, N. S., & Stepanyan, G. M., 2016).
Synthetic Utility in Heterocyclic Synthesis : The work by Madkour et al. (2010) explores the utility of thieno[2,3-b]pyridine-2-carboxylate, a related compound, in constructing various heterocyclic systems. These findings highlight the compound's potential in synthesizing diverse bioactive molecules for pharmacological applications (Madkour, H., Afify, A. A. E., Abdallaha, A., Elsayed, G. A., & Salem, M., 2010).
Applications in Polyheterocyclic Synthesis : Elneairy et al. (2006) demonstrated the synthesis of polyheterocyclic compounds using thieno[2,3-b]pyridine-2-carbohydrazide, closely related to the compound . This research underscores the versatility of such compounds in the development of new heterocyclic molecules, which are essential in medicinal chemistry (Elneairy, M. A., Gad-Elkareem, M., & Abdel-fattah, A., 2006).
Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) studied the synthesis and antimicrobial activity of new pyridine derivatives, which may include derivatives similar to the compound of interest. This research suggests potential applications of such compounds in developing new antimicrobial agents (Patel, N., Agravat, S. N., & Shaikh, Faiyazalam M., 2011).
Photophysical Properties in Antitumor Compounds : Carvalho et al. (2013) explored the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which may be structurally related to the compound . These derivatives show potential as antitumor compounds, indicating possible applications in cancer research (Carvalho, M. S. D., Hortelão, A. C., Calhelha, R., Abreu, Ana S., Coutinho, P., Queiroz, M., & Castanheira, E. M., 2013).
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-3-piperidin-4-ylthieno[2,3-b]pyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS.2ClH/c1-18(2)15(19)13-12(10-5-8-16-9-6-10)11-4-3-7-17-14(11)20-13;;/h3-4,7,10,16H,5-6,8-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJNDMEFOUEAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C2=C(S1)N=CC=C2)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)


![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)
![4-[3-(4,4,5,5-Tetramethyl-{1,3,2}dioxaborolan-2-yl)-phenyl]-thiomorpholine 1,1-dioxide](/img/structure/B1402369.png)




![3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1402379.png)

![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)


